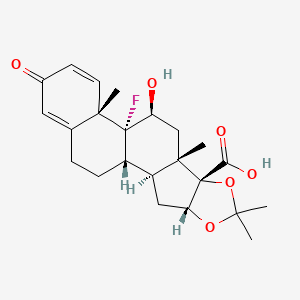
3-Iodo-1,6-naphthyridin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-1,6-naphthyridin-5(6H)-one is a heterocyclic organic compound that contains both iodine and nitrogen atoms within its structure. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1,6-naphthyridin-5(6H)-one typically involves the iodination of a naphthyridine precursor. This can be achieved through various methods, such as:
Electrophilic Iodination: Using iodine or iodine monochloride in the presence of an oxidizing agent.
Nucleophilic Substitution: Starting from a halogenated naphthyridine and substituting with iodine.
Industrial Production Methods
Industrial production methods would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of industrial-grade reagents.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-1,6-naphthyridin-5(6H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-naphthyridine derivative.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigation as a potential pharmaceutical intermediate.
Industry: Use in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Iodo-1,6-naphthyridin-5(6H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, affecting cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Naphthyridin-5(6H)-one: The non-iodinated parent compound.
3-Bromo-1,6-naphthyridin-5(6H)-one: A brominated analogue.
3-Chloro-1,6-naphthyridin-5(6H)-one: A chlorinated analogue.
Uniqueness
The presence of the iodine atom in 3-Iodo-1,6-naphthyridin-5(6H)-one can impart unique reactivity and properties compared to its halogenated analogues. Iodine is a larger atom with different electronic properties, which can influence the compound’s behavior in chemical reactions and its interactions in biological systems.
Propriétés
Formule moléculaire |
C8H5IN2O |
|---|---|
Poids moléculaire |
272.04 g/mol |
Nom IUPAC |
3-iodo-6H-1,6-naphthyridin-5-one |
InChI |
InChI=1S/C8H5IN2O/c9-5-3-6-7(11-4-5)1-2-10-8(6)12/h1-4H,(H,10,12) |
Clé InChI |
SALXGFVYEZULSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C2=C1N=CC(=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(+/-)-(endo)-N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13842957.png)
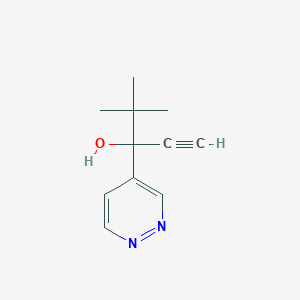
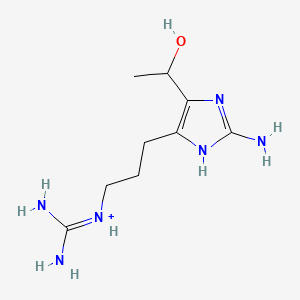
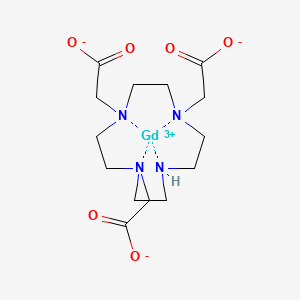
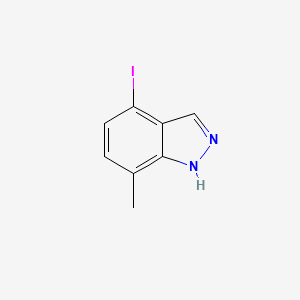
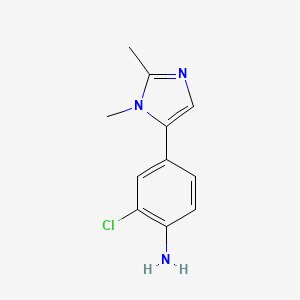
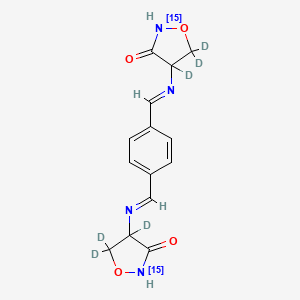
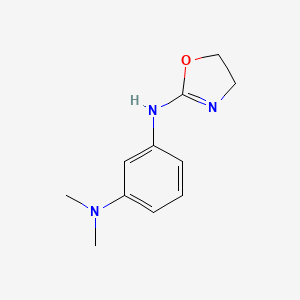
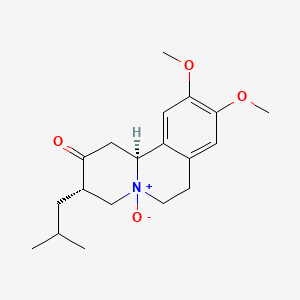
![2-[2-Methoxy-5-methyl-4-(1-methylpiperidin-4-yl)anilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13843018.png)
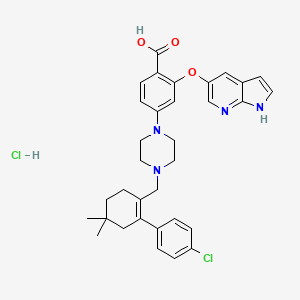
![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenyl-4-[(2-N-methoxycarbonyl)acetamidrazono]morpholine-13C2,d2](/img/structure/B13843046.png)

